molecular formula C14H12Cl2N4S B14751143 9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)- CAS No. 299-12-7

9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)-

Cat. No.: B14751143
CAS No.: 299-12-7
M. Wt: 339.2 g/mol
InChI Key: JIVHOWFJTJBYTK-UHFFFAOYSA-N
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Description

9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)-: is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a 6-(o-chlorobenzylthio) group and a 9-(2-chloroethyl) group attached to the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)- typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

    Thioether Formation: The 6-chloropurine undergoes a nucleophilic substitution reaction with o-chlorobenzylthiol to form the 6-(o-chlorobenzylthio)purine.

    Alkylation: The 6-(o-chlorobenzylthio)purine is then alkylated with 2-chloroethyl chloride under basic conditions to introduce the 9-(2-chloroethyl) group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include:

    Reaction Scale-Up: Ensuring that the reactions can be scaled up without significant loss of yield or purity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Safety and Environmental Concerns: Managing hazardous reagents and by-products in compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)-: can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, thiols, or azides.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced forms of the original compound with modified functional groups.

Scientific Research Applications

9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)-: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Alkylation: The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function.

    Inhibition: The compound may inhibit specific enzymes or signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Benzylthio-9H-purine: Lacks the 2-chloroethyl group.

    9-(2-Chloroethyl)-9H-purine: Lacks the 6-(o-chlorobenzylthio) group.

    6-(o-Chlorobenzylthio)-9H-purine: Lacks the 9-(2-chloroethyl) group.

Uniqueness

    Dual Functional Groups: The presence of both the 6-(o-chlorobenzylthio) and 9-(2-chloroethyl) groups makes this compound unique, providing distinct chemical reactivity and biological activity.

Properties

CAS No.

299-12-7

Molecular Formula

C14H12Cl2N4S

Molecular Weight

339.2 g/mol

IUPAC Name

9-(2-chloroethyl)-6-[(2-chlorophenyl)methylsulfanyl]purine

InChI

InChI=1S/C14H12Cl2N4S/c15-5-6-20-9-19-12-13(20)17-8-18-14(12)21-7-10-3-1-2-4-11(10)16/h1-4,8-9H,5-7H2

InChI Key

JIVHOWFJTJBYTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=CN3CCCl)Cl

Origin of Product

United States

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